molecular formula C17H18N2O B2363542 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide CAS No. 334505-01-0

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide

Cat. No.: B2363542
CAS No.: 334505-01-0
M. Wt: 266.344
InChI Key: RXJJXWRZJDQNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide is a chemical compound with a unique structure that combines a phenyl group, a pyridinyl group, and a cyclopentane ring.

Preparation Methods

The synthesis of 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide involves several steps, typically starting with the preparation of the cyclopentane ring, followed by the introduction of the phenyl and pyridinyl groups. Common synthetic routes include:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

    Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions.

    Pyridinyl Group Addition: The pyridinyl group can be added through nucleophilic substitution reactions using pyridine derivatives.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol .

Scientific Research Applications

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide can be compared with similar compounds such as:

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities but differs in the cyclopropane ring and sulfonamido group, which may result in different chemical and biological properties.

    Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry for their diverse biological activities.

Properties

IUPAC Name

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-16(19-15-8-12-18-13-9-15)17(10-4-5-11-17)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJJXWRZJDQNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.